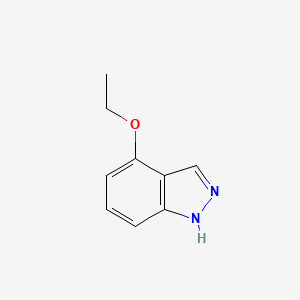

4-ethoxy-1H-indazole

Description

Properties

Molecular Formula |

C9H10N2O |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

4-ethoxy-1H-indazole |

InChI |

InChI=1S/C9H10N2O/c1-2-12-9-5-3-4-8-7(9)6-10-11-8/h3-6H,2H2,1H3,(H,10,11) |

InChI Key |

VMXSFRZWNBIEJI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC2=C1C=NN2 |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cross-Coupling and Cyclization

Palladium-mediated reactions dominate modern indazole synthesis due to their efficiency in forming nitrogen-containing heterocycles. A landmark approach involves the intramolecular C-H amination of o-haloaryl N-sulfonylhydrazones. For 4-ethoxy-1H-indazole, Tang et al. developed a thermo-induced isomerization followed by copper(I) oxide-mediated cyclization (Scheme 1). Starting from o-bromoaryl hydrazones, the ethoxy group is introduced via nucleophilic substitution prior to cyclization. Key steps include:

- Substrate Preparation : o-Bromoaryl hydrazones are synthesized by reacting 4-ethoxyphenylhydrazine with brominated ketones under acidic conditions.

- Cyclization : Cu2O (10 mol%) in dimethylformamide (DMF) at 100°C for 12 hours yields this compound with 75–85% efficiency.

Wang et al. optimized this method using palladium acetate (Pd(OAc)2) as a catalyst, achieving cyclization at lower temperatures (60°C) with reduced catalyst loading (5 mol%). The protocol tolerates electron-withdrawing and donating substituents, making it versatile for derivative synthesis.

Copper-Mediated Cyclization of N-Sulfonylhydrazones

Copper catalysts offer cost-effective alternatives to palladium. Bunce et al. reported a two-step sequence for this compound:

- Hydrazone Formation : Condensation of 4-ethoxybenzaldehyde with arylhydrazines in ethanol.

- Cyclization : Treatment with copper iodide (CuI, 15 mol%) and potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO) at 120°C for 8 hours.

This method achieves 70–80% yields and excels in scalability. The ethoxy group remains intact due to the mild basic conditions, avoiding ether cleavage.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes. Zhu et al. demonstrated a Rh(III)-catalyzed double C-H activation strategy:

- Reactants : 4-Ethoxybenzaldehyde phenylhydrazone and alkynes.

- Conditions : [Cp*RhCl2]2 (5 mol%), AgSbF6 (20 mol%), and acetic acid (AcOH) under microwave irradiation (150°C, 20 minutes).

- Yield : 65–75% with excellent regioselectivity.

This method is ideal for generating this compound derivatives with complex substituents.

Fischer Indole Synthesis Modifications

Although classical Fischer indole synthesis is less common for this compound, patent US7563906B2 outlines a modified approach:

- Hydrazine Formation : 4-Ethoxyphenylhydrazine is prepared by reducing 4-ethoxynitrobenzene with hydrogen gas over palladium on carbon (Pd/C).

- Cyclization : Reacting with cyclohexanone in polyphosphoric acid (PPA) at 140°C for 6 hours yields this compound (60–65% yield).

This method is advantageous for large-scale production but requires rigorous temperature control to prevent decomposition.

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Temperature | Time | Yield | Advantages |

|---|---|---|---|---|---|

| Pd-Catalyzed Cyclization | Pd(OAc)2 | 60°C | 12 h | 75–85% | High regioselectivity, mild conditions |

| Cu-Mediated Cyclization | CuI | 120°C | 8 h | 70–80% | Cost-effective, scalable |

| Microwave-Assisted | Rh(III) | 150°C (MW) | 20 min | 65–75% | Rapid, suitable for complex derivatives |

| Fischer Modification | PPA | 140°C | 6 h | 60–65% | Scalable, minimal catalyst required |

Mechanistic Insights and Optimization

- Palladium Catalysis : Proceeds via oxidative addition of the aryl halide to Pd(0), followed by intramolecular C-N bond formation.

- Copper Catalysis : Involves single-electron transfer (SET) mechanisms, generating aryl radicals that couple with nitrogen nucleophiles.

- Microwave Activation : Enhances reaction rates by polarizing reactants, reducing activation energy.

Critical Parameters :

- Solvent Choice : DMF and DMSO enhance catalyst stability but require anhydrous conditions.

- Substituent Effects : Electron-donating groups (e.g., ethoxy) accelerate cyclization by stabilizing transition states.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-1H-indazole undergoes various chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.

Reduction: Formation of this compound-3-amine.

Substitution: Formation of halogenated derivatives such as 4-ethoxy-5-bromo-1H-indazole.

Scientific Research Applications

4-ethoxy-1H-indazole is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its mechanism of action involves interaction with molecular targets like enzymes and receptors, inhibiting enzyme activity by binding to active or allosteric sites, and modulating signaling pathways by interacting with receptors.

Scientific Research Applications

This compound serves as a versatile building block for synthesizing complex heterocyclic compounds. It is also investigated for its potential as an enzyme inhibitor, and for its interactions with biological macromolecules. Research indicates its potential anticancer, anti-inflammatory, and antimicrobial properties. Moreover, it finds use in the development of agrochemicals and pharmaceuticals.

Anti-inflammatory Properties

Several commercially available anti-inflammatory drugs, such as Bendazac and Benzydamine, contain the 1H-indazole scaffold . Indazole derivatives have shown promise as phosphodiesterase 4 inhibitors for treating inflammatory bowel disease . Compound 166 potently inhibited Sephadex-induced lung edema in a dose-dependent manner, while compound 167 demonstrated a local anti-inflammatory effect in rat lung airways .

Antitumor Activity

Certain indazole derivatives exhibit antitumor activity. For instance, compounds 81a , 81b , and 81c are single-digit nanomolar PLK4 inhibitors, with 81c (CFI-400945) effectively inhibiting HCT116 tumor growth in a mouse model of colon cancer . Compound 119 displayed antitumor activity in patients with BRAFV600-mutant melanoma and was well-tolerated up to 400 mg twice daily .

Kinase Inhibition

1H-indazole derivatives have been explored as kinase inhibitors. Compound 82a exhibited strong activity against Pim-1, Pim-2, and Pim-3 kinases . Additionally, compound 119 displayed excellent potency, high ERK 1/2 selectivity, and dual mechanisms of action inhibition .

Other Activities

1H-indazole derivatives also demonstrate other biological activities:

- IDO1 Inhibition: Compound 120 exhibited the most IDO1 inhibitory activity .

- hTRPA1 Inhibition: Compounds 168 and 169 showed significant activity against hTRPA1 .

- PI3Kδ Inhibition: Compounds 170 , 171 , and 172 showed significant PI3Kδ activity and protected against eosinophil recruitment in rat lungs .

- PAD Inhibition: Compound 173 displayed high inhibitory activity against PDAs and inhibited PAD4-mediated H4 citrullination .

- GR Inhibition: Compound 174 exhibited excellent inhibitory activity against GR and efficacy in a streptococcal cell wall (SCW) reactivation model of joint inflammation .

Mechanism of Action

The mechanism of action of 4-ethoxy-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. In biological systems, it may modulate signaling pathways by interacting with receptors, leading to changes in cellular responses .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Substituents at the 4-position significantly alter molecular properties. Key analogues include:

Key Observations :

- Electronic Effects : Electron-donating groups (e.g., -OCH₃, -OCH₂CH₃) stabilize the indazole core via resonance, while electron-withdrawing groups (e.g., -Cl, -F) enhance electrophilicity at reactive sites .

- Hydrogen Bonding: Amino-substituted derivatives exhibit stronger hydrogen-bonding capacity, influencing solubility and target binding .

Stability and Reactivity

- Ethoxy vs. Methoxy : The ethoxy group’s larger size may reduce metabolic stability compared to methoxy due to increased susceptibility to oxidative degradation.

- Safety Profiles : Ethyl 4-methoxy-1H-indazole-3-carboxylate (CAS 885279-49-2) has documented safety data, including first-aid measures for inhalation exposure, suggesting similar handling precautions for ethoxy derivatives .

Biological Activity

4-Ethoxy-1H-indazole is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its promising biological activities. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, alongside relevant research findings and case studies.

This compound is characterized by the presence of an ethoxy group attached to the indazole ring, enhancing its lipophilicity and potentially improving its ability to permeate biological membranes. This modification is believed to contribute to its increased biological activity compared to other indazole derivatives.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound and its derivatives. For instance:

- In vitro Studies : A derivative of this compound demonstrated significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer), with IC50 values ranging from 0.23 μM to 1.15 μM .

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by modulating key proteins involved in cell survival, such as upregulating cleaved caspase-3 and Bax while downregulating Bcl-2. This leads to increased levels of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential .

Case Study: Antitumor Effects

A study reported that a specific derivative exhibited a dose-dependent inhibition of tumor growth in a mouse model, suggesting that this compound derivatives may serve as effective therapeutic agents against cancer .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 2f | 4T1 | 0.23 | Apoptosis via mitochondrial pathway |

| 2a | MCF7 | 1.15 | Inhibition of cell proliferation |

Anti-inflammatory Activity

Research indicates that this compound may also possess anti-inflammatory properties. The compound's ability to inhibit specific enzymes involved in inflammatory pathways positions it as a potential candidate for treating inflammatory diseases.

Antimicrobial Activity

The compound has shown broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal properties against pathogens like Candida albicans. This suggests that derivatives of this compound could be utilized in developing new antimicrobial agents .

Pharmacokinetics and Molecular Docking Studies

Pharmacokinetic studies have indicated that compounds based on the this compound scaffold exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Molecular docking analyses further support the binding affinity of these compounds to target proteins involved in cancer progression and inflammation, underscoring their therapeutic potential .

Q & A

Q. What are the common synthetic routes for 4-ethoxy-1H-indazole, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A typical synthesis involves refluxing intermediates in polar aprotic solvents like DMSO under controlled conditions. For example, hydrazide derivatives can be cyclized via prolonged heating (18–24 hours) to form the indazole core. Post-reaction, distillation under reduced pressure and crystallization (e.g., using ethanol-water mixtures) are critical for purification . Yield optimization may require adjusting stoichiometry, solvent polarity, and temperature gradients. For instance, refluxing at 120°C in DMSO achieved a 65% yield for a structurally similar triazole derivative .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound derivatives?

- Methodological Answer :

- NMR/IR : - and -NMR confirm substituent positions and electronic environments, while IR identifies functional groups (e.g., C-O-C stretching at ~1250 cm) .

- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond lengths and angles to validate stereochemistry. For example, SHELXL has been widely used for small-molecule refinement with high-resolution data .

Q. How can researchers assess the in vitro biological activity of this compound derivatives?

- Methodological Answer : Standard assays include:

- Enzyme Inhibition : Dose-response curves (IC) against target kinases (e.g., FGFR1) using fluorescence-based assays .

- Antimicrobial Screening : Agar diffusion or microdilution assays to determine minimum inhibitory concentrations (MICs) .

Advanced Research Questions

Q. What role does stereochemistry play in the biological activity of this compound derivatives, and how can enantioselective synthesis be achieved?

- Methodological Answer : Chirality significantly impacts binding affinity. For example, (R)-enantiomers of indazole-based FGFR1 inhibitors exhibit 10× higher potency than (S)-enantiomers due to optimized van der Waals interactions and hydrogen bonding . Enantioselective synthesis can be achieved via chiral catalysts (e.g., BINOL-derived ligands) or enzymatic resolution. Computational docking (AutoDock Vina) and MD simulations predict enantiomer-specific binding modes .

Q. How can density functional theory (DFT) and molecular dynamics (MD) simulations guide the design of this compound derivatives with enhanced target selectivity?

- Methodological Answer :

- DFT : Becke’s three-parameter hybrid functional (B3LYP) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .

- MD Simulations : Trajectory analysis (e.g., RMSD, RMSF) identifies conformational changes in target proteins (e.g., FGFR1’s P-loop) upon ligand binding, aiding in rational design .

Q. What strategies mitigate contradictions in experimental vs. computational data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from solvation effects or force field limitations. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.